(4-Trifluoromethylphenyl)(phenyl)iodonium triflate
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Overview
Description
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate is an organoiodine compound known for its utility in various chemical reactions. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an iodonium ion. The triflate anion serves as a counterion. This compound is widely used in organic synthesis due to its ability to act as an arylating agent and a Lewis acid catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (4-trifluoromethyl)phenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Aryl Substitution Reactions: It acts as an arylating agent in the arylation of alkenes and alkynes.
Lewis Acid Catalysis: It serves as a Lewis acid catalyst in the cationic polymerization of styrene and alkyl vinyl ether derivatives.
Common Reagents and Conditions
Aryl Substitution: Common reagents include alkenes, alkynes, and catalysts like copper or palladium.
Lewis Acid Catalysis: The compound is used in the presence of monomers like styrene and alkyl vinyl ethers, often under inert atmosphere conditions.
Major Products Formed
Aryl Substitution: The major products are arylated alkenes and alkynes.
Lewis Acid Catalysis: The major products are polymers of styrene and alkyl vinyl ethers.
Scientific Research Applications
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent and a catalyst in various organic synthesis reactions.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a substrate molecule. This process is facilitated by the iodonium ion, which acts as an electrophile. The triflate anion stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability compared to other iodonium salts. This makes it particularly effective in arylation reactions and as a Lewis acid catalyst .
Properties
Molecular Formula |
C14H9F6IO3S |
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Molecular Weight |
498.18 g/mol |
IUPAC Name |
phenyl-[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
WHXDJSVPFVKGEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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